molecular formula C14H28N2O3 B13223263 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid

3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid

Cat. No.: B13223263
M. Wt: 272.38 g/mol
InChI Key: OIUMNIIWGQOQAH-UHFFFAOYSA-N
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Description

Note: The compound name provided in the question appears to contain an error. Based on the evidence, the correct IUPAC name for the widely studied compound is (S)-3-(aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin (Lyrica®). This is a γ-aminobutyric acid (GABA) analog and a member of the gabapentinoid class .

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid

InChI

InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)

InChI Key

OIUMNIIWGQOQAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molar Mass (g/mol) Melting Point (°C) Water Solubility (mg/mL)
Pregabalin 159.23 176–178 11.3
Gabapentin 171.24 162–166 10.0 (pH 7.4)
3-Isobutyl GABA Intermediate 187.24 N/A Low (requires organic solvents)

Research Findings

  • Environmental Impact : Pregabalin synthesis improvements reduce waste (e.g., xylene-free cyclization ).

Biological Activity

3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid, also known as AMHA, is a compound with potential biological activities that have garnered research interest. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H17N2O3
  • CAS Number : 1955516-00-3
  • Molecular Weight : 187.24 g/mol

The compound features an amino acid structure with a branched aliphatic chain, which is essential for its biological interactions.

The biological activity of AMHA appears to be linked to its role as a plant elicitor. Research indicates that it can induce defense mechanisms in plants against pathogens. For instance, AMHA has been shown to enhance resistance in wheat against powdery mildew by suppressing fungal growth and infection .

Effects on Plant Systems

  • Induction of Resistance : AMHA pretreatment has demonstrated significant protective effects against various pathogens in plants. In experiments with wheat leaves, AMHA reduced foliar damage caused by pathogens, showing a concentration-dependent response .
  • Elicitation of Defense Responses : The compound triggers the production of defense-related compounds in plants, contributing to enhanced resistance against viral infections such as Tobacco Spotted Wilt Virus (TSWV) at very low concentrations .

Antifungal Activity

Despite its effectiveness in inducing plant defense mechanisms, AMHA does not exhibit direct antifungal activity against several fungal pathogens even at high concentrations (1 mM) in laboratory settings. This suggests that its primary role may be in signaling rather than direct inhibition of pathogen growth .

Case Study 1: Wheat Resistance Against Powdery Mildew

A study investigated the effect of AMHA on wheat plants infected with powdery mildew. The results indicated that AMHA significantly reduced disease severity and improved plant health compared to untreated controls. At a concentration of 100 μM, only slight damage was observed on treated leaves .

Case Study 2: Elicitation of Defense Responses Against TSWV

In another study involving tobacco plants, pre-treatment with AMHA resulted in a marked decrease in eGFP fluorescence intensity post-inoculation with TSWV. This suggests that AMHA enhances the plant's innate immune response against viral infections .

Data Tables

Parameter AMHA Concentration (μM) Fungal Damage (%) eGFP Fluorescence Intensity (%)
Control-80100
Low Concentration (1 μM)16063
Medium Concentration (10 μM)104055
High Concentration (100 μM)1001054

Toxicological Information

According to safety data sheets, AMHA is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation . It is crucial to handle this compound with care in laboratory settings.

Q & A

Q. How can AI-driven synthesis planning accelerate derivative development?

  • Methodological Answer : Leverage AI tools (e.g., Reaxys, Pistachio) for one-step synthesis prediction. Train models on reaction databases to prioritize routes with high atom economy. Validate outputs with robotic high-throughput screening .

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